molecular formula C22H21F2N3O3S B14974592 methyl [4-({1-[(2,5-difluorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

methyl [4-({1-[(2,5-difluorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B14974592
M. Wt: 445.5 g/mol
InChI Key: GQBQGGKLEOGAFN-UHFFFAOYSA-N
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Description

METHYL 2-[4-({1-[(2,5-DIFLUOROPHENYL)CARBAMOYL]PROPYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazepine core, which is known for its pharmacological properties, and a difluorophenyl group, which can enhance its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-({1-[(2,5-DIFLUOROPHENYL)CARBAMOYL]PROPYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE typically involves multiple steps, including the formation of the benzodiazepine core, introduction of the difluorophenyl group, and esterification to form the final product. Common synthetic routes may involve:

    Formation of the Benzodiazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step may involve nucleophilic substitution reactions using difluorophenyl reagents.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput synthesis techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-({1-[(2,5-DIFLUOROPHENYL)CARBAMOYL]PROPYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[4-({1-[(2,5-DIFLUOROPHENYL)CARBAMOYL]PROPYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance its binding affinity and selectivity, while the benzodiazepine core can modulate its pharmacological effects. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(2,4-DIFLUOROPHENYL)ACETATE: Shares the difluorophenyl group but lacks the benzodiazepine core.

    Other Benzodiazepine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

METHYL 2-[4-({1-[(2,5-DIFLUOROPHENYL)CARBAMOYL]PROPYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is unique due to its combination of a benzodiazepine core and a difluorophenyl group, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H21F2N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 2-[4-[1-(2,5-difluoroanilino)-1-oxobutan-2-yl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate

InChI

InChI=1S/C22H21F2N3O3S/c1-3-19(22(29)27-18-10-13(23)8-9-15(18)24)31-20-11-14(12-21(28)30-2)25-16-6-4-5-7-17(16)26-20/h4-11,19,25H,3,12H2,1-2H3,(H,27,29)

InChI Key

GQBQGGKLEOGAFN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC

Origin of Product

United States

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